Chemical properties of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
Chemical properties of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene
The following technical guide details the chemical properties, synthesis, and applications of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene , a critical fluorinated intermediate in modern drug discovery.
CAS No: 1261851-70-0 Role: Advanced Fluorinated Building Block / Bioisostere Precursor
Executive Summary
In the landscape of medicinal chemistry, 4-(Difluoromethyl)-1-methyl-2-nitrobenzene represents a high-value scaffold. Its significance lies in the difluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a toluene core functionalized with a nitro group (ortho to methyl) and a difluoromethyl group (para to methyl). This substitution pattern creates a unique electronic push-pull system that influences both its reactivity and its interactions in biological systems.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 4-(Difluoromethyl)-1-methyl-2-nitrobenzene | Also cited as 4-(Difluoromethyl)-2-nitrotoluene |
| Molecular Formula | ||
| Molecular Weight | 187.14 g/mol | |
| Physical State | Low-melting solid or semi-solid | Often appears as a yellow oil/solid mixture at RT |
| Boiling Point | ~240°C (Predicted) | |
| LogP | 2.82 | Moderate lipophilicity, ideal for CNS penetration |
| H-Bond Acceptors | 3 (Nitro group O, Fluorine) | |
| H-Bond Donors | 1 ( | Weak acidity of the |
| SMILES | CC1=CC(C(F)F)=CC=C1[O-] |
Synthetic Routes & Manufacturing
The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene typically follows a divergent strategy depending on the starting material availability. The most scalable industrial route involves the nitration of 4-(difluoromethyl)toluene .
Route A: Regioselective Nitration (Primary Route)
This pathway utilizes the directing effects of the substituents. The methyl group (activator, ortho/para director) and the difluoromethyl group (deactivator, meta director) chemically reinforce substitution at the 2-position .
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Precursor: 1-(Difluoromethyl)-4-methylbenzene
-
Reagents:
/ (Mixed Acid) -
Conditions: 0°C to 10°C, controlled addition.
Route B: Deoxofluorination of Aldehyde
Used when high purity is required, avoiding isomer separation issues inherent in nitration.
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Precursor: 4-Methyl-3-nitrobenzaldehyde
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
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Mechanism: Nucleophilic fluorination of the carbonyl oxygen.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow for accessing this scaffold.
Figure 1: Primary (Blue) and Alternative (Red) synthetic routes. The nitration route benefits from reinforcing directing groups.
Experimental Protocol: Nitration Workflow
Note: This protocol is a generalized standard procedure for activated toluene nitration, adapted for fluorinated substrates.
Objective: Synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene via electrophilic aromatic substitution.
Reagents:
-
1-(Difluoromethyl)-4-methylbenzene (1.0 eq)
-
Nitric Acid (65%, 1.2 eq)
-
Sulfuric Acid (98%, 2.5 eq)
-
Dichloromethane (DCM) as solvent.
Step-by-Step Methodology:
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Preparation: Charge a 3-neck round-bottom flask with 1-(Difluoromethyl)-4-methylbenzene dissolved in DCM. Cool the solution to -5°C using an ice/salt bath.
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Acid Mixing: In a separate vessel, prepare the nitrating mixture by adding Nitric Acid dropwise to Sulfuric Acid at 0°C. Caution: Highly Exothermic.
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Addition: Add the mixed acid to the organic solution dropwise over 30 minutes, maintaining the internal temperature below 5°C .
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.
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Quench: Pour the reaction mixture onto crushed ice (500g). Extract with DCM (3 x 100 mL).
-
Purification: Wash the organic layer with saturated
(to remove acid) and brine. Dry over , filter, and concentrate in vacuo. -
Isolation: Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the target nitro compound.
Reactivity & Functionalization
This molecule serves as a "divergent point" in synthesis. The nitro group allows reduction to an aniline, while the methyl group is susceptible to oxidation or radical halogenation.
Key Transformations
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Nitro Reduction (
):-
Reagents:
or . -
Product: 4-(Difluoromethyl)-2-methylaniline . This is the primary "warhead" precursor for amide coupling in drug synthesis.
-
-
Benzylic Oxidation (
):-
Reagents:
or . -
Product: 4-(Difluoromethyl)-2-nitrobenzoic acid .
-
-
Benzylic Bromination:
-
Reagents: NBS, AIBN.
-
Utility: Creates a handle for nucleophilic substitution, allowing chain extension.
-
Reactivity Diagram
Figure 2: The molecule allows access to anilines, acids, and benzyl bromides.
Applications in Medicinal Chemistry
The difluoromethyl group is the defining feature of this intermediate.[2][1][3] In drug design, it is increasingly preferred over trifluoromethyl (
The "Lipophilic Hydrogen Bond Donor"
The
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Bioisostere: It mimics alcohols (-OH) and thiols (-SH) but with higher metabolic stability and lipophilicity.
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Acidity: The
of the proton is typically 20–24, allowing interaction with carbonyl backbone oxygens in receptor pockets.
Therapeutic Areas[13]
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Kinase Inhibitors: The aniline derivative is used to synthesize Type II kinase inhibitors where the
group occupies hydrophobic pockets while forming specific H-bonds. -
Proton Pump Inhibitors (PPIs): Analogs are investigated for gastric acid suppression, leveraging the stability of the fluorinated carbon against metabolic oxidation.[3]
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves/clothing. |
| Eye Irritation | Causes serious eye irritation (H319) | Rinse cautiously with water for several minutes. |
| Thermal Stability | Potential decomposition at high T | Do not distill to dryness; nitro compounds can be shock-sensitive. |
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (
References
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Fluorochem. (2024).[4] Product Specification: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from
-
BenchChem. (2024). 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene: Reactivity and Chemical Transformations. (Analogous chemistry). Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on
bioisosterism). Retrieved from -
ChemScene. (2024). General Information: 4-(Difluoromethyl)-1-iodo-2-nitrobenzene.[5] Retrieved from [5]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-toluene derivatives. Retrieved from
